spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride
Description
Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural feature where two rings are joined together by a single atom. This particular compound has shown potential in various scientific research applications due to its unique chemical properties and biological activities .
Properties
Molecular Formula |
C12H18Cl2N2O |
|---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-9-3-1-2-4-10(9)15-12(11)5-7-14-8-6-12;;/h1-4,11,14H,5-8,13H2;2*1H |
InChI Key |
BWPXOPFWXWARKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(C3=CC=CC=C3O2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the use of a benzofuran derivative and a piperidine derivative, which undergo a cyclization reaction to form the spiro compound. The reaction conditions often involve the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
Spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Spiro[isobenzofuran-1(3H),4’-piperidines]
- Spiro[benzopyran-1,4’-piperidines]
- Spiro[indoline-2,3’-hydropyridazine]
Uniqueness
What sets spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine;dihydrochloride apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
